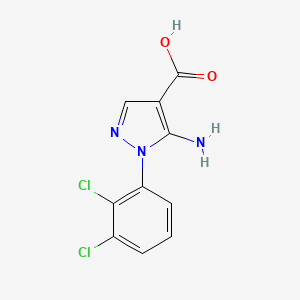

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid

Beschreibung

Systematic Nomenclature and IUPAC Classification

The compound this compound is defined by its IUPAC name, which systematically describes its molecular architecture. The parent structure is a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by a 2,3-dichlorophenyl group. An amino group (-NH₂) occupies the 5-position, while a carboxylic acid (-COOH) is located at the 4-position. The molecular formula, $$ \text{C}{10}\text{H}{7}\text{Cl}{2}\text{N}{3}\text{O}_{2} $$, reflects these substituents and their stoichiometry.

Key identifiers include the CAS Registry Number 1225550-72-0 and the SMILES notation $$ \text{C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C(=O)O)N} $$, which encodes the connectivity of atoms. The compound’s systematic classification aligns with the IUPAC guidelines for polyfunctional heterocycles, prioritizing the carboxylic acid as the principal functional group and numbering the pyrazole ring to assign the lowest possible locants to substituents.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1225550-72-0 |

| Molecular Formula | $$ \text{C}{10}\text{H}{7}\text{Cl}{2}\text{N}{3}\text{O}_{2} $$ |

| SMILES | $$ \text{C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C(=O)O)N} $$ |

| Molecular Weight | 272.08 g/mol |

Historical Development of Pyrazole-4-Carboxylic Acid Derivatives

The exploration of pyrazole-4-carboxylic acid derivatives began with the synthesis of simpler analogs, such as pyrazole-4-carboxylic acid itself (CAS 37718-11-9), a compound commercially available for research applications. Early studies focused on its tautomeric behavior and hydrogen-bonding networks. For example, solid-state NMR and X-ray diffraction analyses revealed that pyrazole-4-carboxylic acid forms quasi-linear ribbons stabilized by cyclic hydrogen bonds between the pyrazole nitrogen and carboxylic acid oxygen atoms. These findings laid the groundwork for understanding how substituents influence supramolecular assembly in related compounds.

The introduction of halogenated aryl groups, such as the 2-fluorophenyl moiety in 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 618091-61-5), demonstrated the role of electron-withdrawing substituents in modulating electronic properties and reactivity. Subsequent work explored dichlorophenyl variants, including 1-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152536-86-1), which highlighted the impact of chlorine atoms on steric and electronic profiles. The synthesis of this compound represents a progression toward functionally complex derivatives, combining amino and carboxylic acid groups for potential applications in drug design or coordination chemistry.

Positional Isomerism in Dichlorophenyl-Substituted Pyrazoles

Positional isomerism in dichlorophenyl-substituted pyrazoles arises from variations in the placement of chlorine atoms on the phenyl ring and functional groups on the pyrazole core. For instance, 1-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxylic acid differs from the title compound in the positions of both the carboxylic acid (3- vs. 4-position) and the dichlorophenyl group’s substitution pattern. Such isomerism profoundly affects physicochemical properties, as seen in the divergent hydrogen-bonding capabilities and solubility profiles of these analogs.

Table 2: Comparative Analysis of Dichlorophenyl-Substituted Pyrazole Isomers

The structural rigidity imposed by the 2,3-dichlorophenyl group restricts rotational freedom, favoring planar conformations that enhance π-π stacking interactions in crystalline phases. In contrast, the presence of an amino group at the 5-position introduces hydrogen-bond donors, enabling the formation of extended networks or coordination complexes. These distinctions underscore the importance of precise synthetic control over substitution patterns to tailor materials for specific applications.

Eigenschaften

Molekularformel |

C10H7Cl2N3O2 |

|---|---|

Molekulargewicht |

272.08 g/mol |

IUPAC-Name |

5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-6-2-1-3-7(8(6)12)15-9(13)5(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |

InChI-Schlüssel |

VOVQIJSTFKUZKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation Using Hydrazines and Cyanoalkenyl Compounds

A common method for synthesizing 5-aminopyrazole derivatives involves the cyclocondensation reaction between hydrazines and cyanoalkenyl compounds. This reaction proceeds efficiently in the presence of a base. The steps include:

- Starting Materials : Alkali metal salts of 2-cyano-3-hydroxy-2-ene-carboxylates are prepared from readily available carboxylate and cyanoacetate compounds.

- Reaction Mechanism :

- The hydrazine compound attacks the cyano group, leading to the formation of intermediate hydrazones.

- Cyclization occurs via nucleophilic attack by the second nitrogen atom on the nitrile carbon.

- Advantages : This method avoids excessive steps required for raw material preparation and minimizes the formation of isomers.

Michael-Type Addition Reaction

Another efficient approach involves a Michael-type addition reaction using aryl hydrazines and ethoxymethylene malononitrile:

- Procedure :

- Aryl hydrazines are dissolved in ethanol or trifluoroethanol under nitrogen atmosphere.

- Ethoxymethylene malononitrile is added slowly, followed by refluxing for a specified duration (e.g., 4 hours).

- The crude product is purified using column chromatography with hexane/ethyl acetate gradients.

- Key Features :

Resin-Bound Synthesis

Resin-bound synthesis offers a versatile route for preparing aminopyrazoles:

- Steps :

- Hydrazine hydrate reacts with resin-bound intermediates (e.g., sulfonyl or carbonyl compounds).

- Intramolecular cyclization leads to pyrazole derivatives, which are cleaved from the resin using suitable reagents like isopropylamine.

- Advantages :

Data Table: Comparison of Preparation Methods

Notes on Optimization

- Reaction conditions such as temperature, solvent choice, and reagent ratios play critical roles in yield and selectivity.

- Purification steps, including chromatography or crystallization, are essential to isolate pure products.

- Functional group compatibility must be considered when designing derivatives for specific applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The following table summarizes key parameters of the target compound and its analogs:

Key Observations:

Substituent Effects: The 2,3-dichlorophenyl group in the target compound increases molecular weight compared to analogs with single substituents (e.g., 3-chlorophenyl or 4-methoxyphenyl). Chlorine’s electron-withdrawing nature may enhance acidity of the carboxylic acid group and influence intermolecular interactions. The 4-methoxyphenyl analog (MW 233.23) has a lower molecular weight due to the methoxy group (–OCH₃), which is electron-donating and may reduce reactivity compared to Cl substituents. Its monoclinic crystal system (P2₁/n) and hydrogen-bonding motifs suggest stable packing via –COOH and –NH₂ interactions .

Heterocycle Comparison :

- Replacing pyrazole with thiazole (as in 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid) increases molecular weight (274.12 g/mol) and melting point (233–234°C), likely due to sulfur’s polarizability and stronger intermolecular forces .

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. The methoxy group in the 4-methoxy analog may stabilize the aromatic ring via resonance, reducing electrophilicity but improving solubility in polar solvents.

Hydrogen-Bonding Capacity :

- All analogs feature –COOH and –NH₂ groups, enabling hydrogen bonding. The 4-methoxy analog’s crystal structure reveals extended hydrogen-bonding networks, which could influence solubility and stability .

Biologische Aktivität

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid (CAS Number: 1225550-72-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 272.08 g/mol. Its structure includes a pyrazole ring substituted with an amino group and a dichlorophenyl moiety, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂N₃O₂ |

| Molecular Weight | 272.08 g/mol |

| CAS Number | 1225550-72-0 |

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related compounds demonstrate significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

For instance, a study highlighted the structure-dependent antimicrobial activity of similar pyrazole derivatives, suggesting that the presence of halogen substituents enhances their efficacy against resistant strains . While specific data on this compound is limited, its structural similarities to effective antimicrobial agents suggest potential activity worth investigating.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A notable study assessed the anticancer activity of various pyrazole derivatives using A549 human lung adenocarcinoma cell lines. The results indicated that modifications in the phenyl substituent significantly influenced cytotoxicity.

In this context, compounds with similar structures showed a reduction in cell viability ranging from 16.5% to over 70% compared to untreated controls. Specifically, the introduction of dichloro substitutions was found to enhance anticancer activity significantly . For example:

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Pyrazole Derivative A | 63.4 | < 0.05 |

| Dichloro Substituted B | 21.2 | < 0.001 |

These findings suggest that further exploration into the anticancer mechanisms of this compound could yield promising therapeutic candidates.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring and substituents on the phenyl ring can drastically alter biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets, potentially increasing potency against cancer cells and pathogens.

Case Studies

- Antimicrobial Efficacy : A study involving various pyrazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains using broth microdilution techniques . While specific data on our compound was not highlighted, it suggests a promising avenue for future research.

- Cytotoxicity in Cancer Models : The anticancer evaluation in A549 cells showed that certain derivatives led to significant reductions in viability compared to standard treatments like cisplatin, indicating potential as novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.